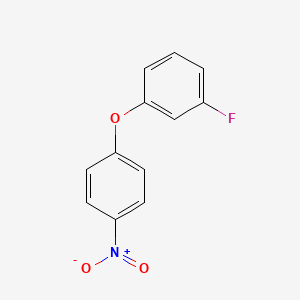

1-Fluoro-3-(4-nitrophenoxy)benzene

Description

indicates that this compound was historically available as a specialty chemical but is now discontinued by suppliers like CymitQuimica .

Properties

IUPAC Name |

1-fluoro-3-(4-nitrophenoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO3/c13-9-2-1-3-12(8-9)17-11-6-4-10(5-7-11)14(15)16/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEPNOAVJAHCJDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

1-Fluoro-3-(4-nitrophenoxy)benzene can be synthesized through several methods. One common synthetic route involves the reaction of 1-fluoro-3-nitrobenzene with phenol in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide at elevated temperatures (95-125°C) to facilitate the nucleophilic aromatic substitution .

Another method involves the use of copper(I) iodide and 2,2’-bipyridylamine as catalysts, with caesium carbonate as the base in 1,4-dioxane. This reaction is carried out under an inert atmosphere at 110°C for 24 hours .

Chemical Reactions Analysis

1-Fluoro-3-(4-nitrophenoxy)benzene undergoes various chemical reactions, including:

Nucleophilic Aromatic Substitution: The nitro group and fluorine atom can be replaced by nucleophiles such as phenols in the presence of a base like potassium carbonate.

Reduction: The nitro group can be reduced to an amine using hydrogen gas and a palladium on carbon catalyst in methanol.

Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for such reactions are less commonly reported.

Scientific Research Applications

1-Fluoro-3-(4-nitrophenoxy)benzene has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties, such as fluorescence.

Biological Studies: Its derivatives are studied for potential biological activities, including anti-tumor and anti-inflammatory effects.

Mechanism of Action

The mechanism of action of 1-Fluoro-3-(4-nitrophenoxy)benzene primarily involves its reactivity in nucleophilic aromatic substitution reactions. The presence of the nitro group and fluorine atom makes the benzene ring more susceptible to nucleophilic attack, facilitating the substitution process . The compound’s effects in biological systems are less well-documented but may involve interactions with specific molecular targets and pathways.

Comparison with Similar Compounds

Structural and Electronic Properties

The following table compares key structural features and substituent effects of 1-Fluoro-3-(4-nitrophenoxy)benzene with analogous compounds:

*Estimated based on molecular formula.

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups: Unlike nitrofen (which has two Cl atoms) or 1-Chloro-3-methyl-2-(4-nitrophenoxy)benzene (with a methyl group), this compound lacks electron-donating substituents, making its benzene ring highly electron-deficient. This enhances its susceptibility to nucleophilic aromatic substitution but reduces stability under harsh conditions .

Physicochemical Properties

- Solubility: The nitro group enhances polarity, likely making this compound more soluble in polar aprotic solvents (e.g., DMF, DMSO) compared to non-polar analogs like 1-Fluoro-3-(trifluoromethyl)benzene .

- Thermal Stability: Nitro groups can decompose exothermically at high temperatures, a risk shared with nitrofen. Fluorine’s high electronegativity may mitigate this slightly by stabilizing the aromatic ring .

Biological Activity

1-Fluoro-3-(4-nitrophenoxy)benzene is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The incorporation of fluorine and nitro groups can significantly influence the compound's pharmacological properties, making it a subject of interest for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 233.2 g/mol. The structure includes a fluorine atom at the first position and a nitrophenoxy group at the para position relative to the fluorine, which can enhance lipophilicity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 233.2 g/mol |

| IUPAC Name | This compound |

| CAS Number | 34859-79-5 |

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including anti-cancer, anti-inflammatory, and antibacterial properties. The following sections detail specific activities observed in studies.

Anti-Cancer Activity

The anti-cancer potential of nitro-substituted aromatic compounds has been widely studied. For instance, derivatives with similar structures have shown significant cytotoxic effects against various cancer cell lines. In vitro studies indicated that such compounds can induce apoptosis in cancer cells, as evidenced by flow cytometry results demonstrating increased cell death rates in treated MCF-7 cell lines.

- Case Study : A study examined the effect of a related compound on tumor growth in murine models, reporting a notable suppression of tumor progression at specific dosages. The compound demonstrated an IC50 value of approximately 25 μM, indicating effective cytotoxicity against cancer cells.

Anti-Inflammatory Activity

Compounds with nitro groups often exhibit anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways. Research has shown that such compounds can reduce the production of pro-inflammatory cytokines and inhibit cyclooxygenase (COX) activity.

- Research Findings : In a comparative study, related nitro compounds were tested for their ability to inhibit COX enzymes, showing IC50 values ranging from 0.5 to 5 μM, which suggests strong anti-inflammatory potential.

Antibacterial Activity

The antibacterial activity of halogenated phenols is another area of interest. Studies have reported that similar compounds exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria.

- Data Table : Antibacterial efficacy was assessed using minimum inhibitory concentration (MIC) values against various bacterial strains:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Bacillus subtilis | 8 |

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with biological targets through various mechanisms:

- Electrophilic Attack : The nitro group can undergo reduction to form reactive intermediates that interact with cellular macromolecules.

- Fluorine Substitution Effects : The presence of fluorine can enhance membrane permeability and alter metabolic pathways, potentially leading to improved bioavailability and efficacy.

- Targeting Specific Enzymes : Studies suggest that such compounds may inhibit specific enzymes involved in cancer progression and inflammation, providing a dual mechanism of action.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.